molecular formula C9H17N B14603672 5-Ethylheptanenitrile CAS No. 59333-87-8

5-Ethylheptanenitrile

Cat. No.: B14603672
CAS No.: 59333-87-8
M. Wt: 139.24 g/mol
InChI Key: LZPKTTVBODFAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethylheptanenitrile is an organic compound belonging to the nitrile family, characterized by the presence of a cyano group (-C≡N) attached to an alkyl chain. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrially, nitriles like this compound are often produced through large-scale chemical processes involving the aforementioned methods, optimized for yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: LiAlH4 or DIBAL-H in anhydrous conditions.

    Grignard Reaction: Grignard reagents in anhydrous ether.

Major Products:

    Hydrolysis: Carboxylic acids.

    Reduction: Primary amines.

    Grignard Reaction: Ketones.

Mechanism of Action

The mechanism of action of 5-ethylheptanenitrile involves its interaction with molecular targets through its cyano group. This group can participate in nucleophilic addition reactions, making the compound reactive towards various chemical species. The pathways involved often include the formation of intermediates that can further react to produce desired products .

Properties

CAS No.

59333-87-8

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

5-ethylheptanenitrile

InChI

InChI=1S/C9H17N/c1-3-9(4-2)7-5-6-8-10/h9H,3-7H2,1-2H3

InChI Key

LZPKTTVBODFAPL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.